Aerosil R 202

Hydrophobic fumed silica Surface chemistry Polydimethylsiloxane treatment

Formulators using polar resin systems often face rheology control failures when substituting generic hydrophobic silicas. AEROSIL® R 202, with its unique PDMS surface treatment, is the direct solution for these demanding applications. • Delivers reliable thickening and thixotropy in epoxy, polyurethane, and vinylester resins, where silane-treated grades like R 972/R 974 underperform. • Provides maximum water repellency (carbon content: 3.5-5.0 wt%) critical for moisture-sensitive applications like fiber optic cable gels. • Enables high tribo-charge and flowability in toner formulations, a functional niche where PDMS chemistry is essential.

Molecular Formula C10H22O
Molecular Weight 0
CAS No. 109944-58-3
Cat. No. B1165704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAerosil R 202
CAS109944-58-3
SynonymsAerosil R 202
Molecular FormulaC10H22O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AEROSIL R 202 Technical Baseline & Physicochemical Profile


AEROSIL® R 202 (CAS: 109944-58-3) is a hydrophobic fumed silica after-treated with polydimethylsiloxane (PDMS) . This PDMS treatment creates a product with a BET surface area of 80-120 m²/g and a carbon content of 3.5-5.0 wt% . The surface modification renders it highly hydrophobic and suitable for thickening and thixotropy control in complex polar liquids such as epoxy, polyurethane, and vinylester resins [1].

Surface Chemistry PDMS-treated hydrophobic fumed silica with high water repellency
Rheology Profile Thickening and thixotropy control in complex polar liquids (epoxy, PU, vinylester)
Loading Context Moderate surface area supports high filler loading without excessive viscosity build-up

AEROSIL R 202: Why Generic Substitution Fails


Hydrophobic fumed silicas are not functionally interchangeable due to distinct surface chemistries and resulting performance profiles. AEROSIL® R 202 is treated with polydimethylsiloxane (PDMS), a high-molecular-weight silicone oil, which differs fundamentally from grades treated with silanes like dichlorodimethylsilane (DDS) such as AEROSIL® R 972 and R 974 . This PDMS treatment results in a unique combination of high hydrophobicity, specific carbon content (3.5-5.0 wt%), and rheological behavior that cannot be replicated by DDS-treated silicas . These physicochemical distinctions translate directly to differences in thickening efficiency, reinforcement, and electrical properties in end-use applications, making generic substitution a significant performance and formulation risk [1].

AEROSIL R 202 (PDMS)
Silane-treated grades (e.g., R 972/974)
Surface treatment
Polydimethylsiloxane (high-MW silicone oil)
Dichlorodimethylsilane (DDS)
Carbon content profile
Higher (PDMS treatment)
Lower (silane treatment)
Rheological behavior
Moderate thickening, lower reinforcement in elastomers
Higher thickening, stronger reinforcement

AEROSIL R 202 Differentiated Performance Evidence


PDMS Treatment: Distinct Carbon Content & Hydrophobicity

The PDMS treatment of AEROSIL R 202 results in a significantly higher carbon content (3.5-5.0 wt%) compared to silane-treated hydrophobic grades like AEROSIL R 972 (0.6-1.2 wt%) and R 974 (0.7-1.3 wt%) . This quantifies the higher degree of organic modification and is directly linked to enhanced hydrophobicity and reduced water absorption .

PDMS Carbon Content
Specification review
3.5–5.0 wt% (R 202) vs. 0.6–1.3 wt% (silane grades)
Quantifiable selection criterion for hydrophobicity-driven applications
Source: Manufacturer technical specifications
Hydrophobic fumed silica Surface chemistry Polydimethylsiloxane treatment

Lower Surface Area Defines Application Niche

AEROSIL R 202 possesses a BET surface area of 100 ± 20 m²/g, which is significantly lower than other common hydrophobic fumed silicas like R 974 (170 ± 20 m²/g) and R 812 (260 ± 30 m²/g) . This fundamental difference dictates its rheological efficiency and loading behavior in complex polar liquids .

Surface Area Niche
Specification review
100 ± 20 m²/g (R 202) vs. 170–260 m²/g (R 974, R 812)
Lower thickening efficiency supports high filler loading with controlled rheology
Review manufacturer specifications
Fumed silica Surface area Rheology

Lower Reinforcement in FKM Elastomers vs. R 972

In fluoroelastomer (FKM) compounds, AEROSIL R 972 exhibits the highest tensile strength and elongation at break when compared to other fillers like N990 carbon black and AEROSIL R 202 [1]. This indicates that polymer-filler interaction is stronger with the silane-treated R 972 than with the PDMS-treated R 202, resulting in lower reinforcement with R 202 in this specific system [1].

FKM Reinforcement
Data to verify
R 972 shows highest tensile and elongation; R 202 exhibits lower reinforcement in FKM
Reinforcement endpoint context: R 972 preferred for maximum reinforcement; R 202 for other differentiated properties
Source: FKM compound study (quantitative details not reported)
FKM Rubber reinforcement Mechanical properties

Recommended Loading Levels in Sealants and Adhesives

Application guidelines specify distinct recommended concentration ranges for different fumed silicas in sealant systems . For 1-K polyurethane sealants, AEROSIL R 202 is recommended at a concentration of 2-7 wt%, while AEROSIL R 972 and R 974 are recommended at a higher range of 2-10 wt% . Similarly, in polysulfide sealants, R 202 is recommended at 1-3 wt% compared to 1-4 wt% for R 972 . These differences reflect the unique rheological and performance profiles of each grade.

Loading Guidelines
Formulation-context
1-K PU: 2–7% (R 202) vs. 2–10% (R 972/974); Polysulfide: 1–3% (R 202) vs. 1–4% (R 972)
Supports formulation window for sealant and adhesive systems
Review manufacturer guidelines
Sealants Adhesives Formulation guide

AEROSIL R 202 Application Scenarios


Cable Gels and Defoamers

Due to its high carbon content (3.5-5.0 wt%) from the PDMS surface treatment, R 202 is the preferred choice for applications requiring maximum water repellency. This includes use as a thickening and thixotropy control agent in cable gels for fiber optic cables and as a highly hydrophobic component in defoamer formulations . Procurement should prioritize R 202 over silane-treated alternatives (e.g., R 972, R 974) when water exclusion is the primary performance metric.

Epoxy, PU, and Vinylester Resin Formulations

R 202 is specifically designed and recommended for providing effective thickening and thixotropy in complex polar liquids based on epoxy, polyurethane, and vinylester resins . Its unique PDMS surface chemistry ensures compatibility and performance in these systems, differentiating it from grades like R 972 or R 974 which are more broadly used in less polar media [1]. It is a direct selection for anti-settling and anti-sagging in 2-C epoxy coatings .

Toner and Powder Coating Additive

The PDMS-treated surface of R 202 imparts a slightly oily character that, combined with low water absorption and excellent electrical insulation, makes it highly effective at acquiring and conserving electrical charge . It is therefore used as a surface additive for toner particles to increase tribo-charge and improve powder flowability . This functional niche is not well-served by silane-treated hydrophobic silicas, making R 202 a distinct procurement choice for this application.

Anti-Sedimentation for High-Filler Loadings

The moderate surface area of R 202 (100 ± 20 m²/g) makes it suitable for applications requiring high filler loadings with controlled viscosity build-up . It is used as an anti-sedimentation aid for heavy fillers like chalk or quartz powder and in the formulation of anti-corrosion systems . This is a practical selection scenario where a higher surface area silica (e.g., R 812 or R 974) would cause excessive thickening, complicating processing and application.

Application
Selection Property
Validation Focus
Cable gels and defoamers
PDMS-treated high hydrophobicity
Water repellency and electrical insulation performance
Polar resin thickening (epoxy, PU, vinylester)
PDMS surface compatibility with complex polar liquids
Rheology control and anti-settling in 2-C coatings
Toner charge control additive
Low water absorption and electrical insulation (PDMS surface)
Tribo-charge acquisition and powder flowability
High-filler loading systems
Moderate surface area for controlled viscosity build-up
Anti-sedimentation of heavy fillers (e.g., chalk, quartz)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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